
3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives have been extensively studied for their potential anticancer properties. For example, novel quinazolinone derivatives with substituted quinoxalindione have been synthesized and evaluated for cytotoxic activity against cancer cell lines, showcasing their potential as anticancer agents (Poorirani et al., 2018). This indicates that compounds with a quinazoline-2,4-dione core could be of interest for the development of new therapeutic agents targeting cancer.
Oxadiazole Moieties for Bioactive Compounds
Compounds featuring oxadiazole rings are known for their broad range of biological activities. The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have demonstrated antitumor activity in vitro, highlighting the potential of oxadiazole-containing compounds in drug discovery and development (Maftei et al., 2013).
Quinazoline-2,4-diones Synthesis from CO2
The synthesis of quinazoline-2,4-diones from CO2 presents an environmentally friendly approach to generating these compounds. A study demonstrated the efficient transformation of CO2 into quinazoline-2,4-diones using ionic liquids as a dual solvent–catalyst system under atmospheric pressure, showcasing an innovative method that could have implications for green chemistry and sustainable synthesis strategies (Lu et al., 2014).
Spectroscopic Studies for Chemical Characterization
Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on related compounds to understand their chemical structures and properties better. Such studies provide insight into the molecular vibrations and electronic structures of complex molecules, aiding in the design of new compounds with desired chemical and physical properties (Sebastian et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine and 3-phenethyl-2,4(1H,3H)-quinazolinedione in a suitable solvent.", "Step 2: Add the coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the resulting intermediate by filtration or extraction.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable catalyst.", "Step 5: Purify the final product by recrystallization or chromatography." ] } | |
Número CAS |
1105197-06-5 |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.487 |
Nombre IUPAC |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |
Clave InChI |
FSKAFINURKPJLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



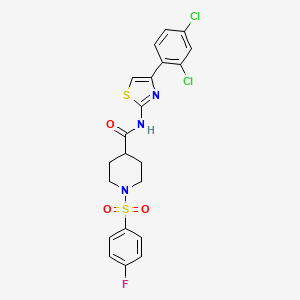
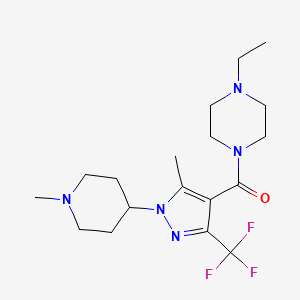
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)

![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)
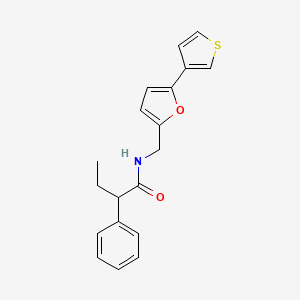
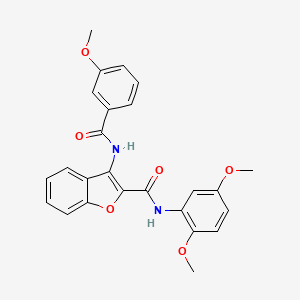
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)

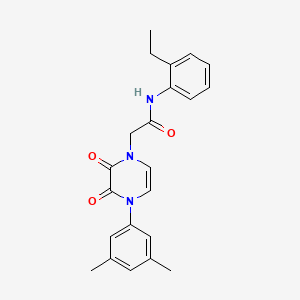
![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)